Direct Head-to-Head Comparison of TRPA1 Agonist Potency (EC50) Against Co-Occurring Asarum Constituents
In a standardized in vitro assay evaluating the activation of the TRPA1 channel, methyl kakuol exhibited an EC50 value of 0.27 µM. This was directly compared against other constituents isolated from Asiasari Radix within the identical experimental system. Methyl kakuol demonstrated a 1.74-fold higher potency than amide A (EC50 0.47 µM), an 11.48-fold higher potency than asarinin (EC50 3.1 µM), and an 8.52-fold higher potency than sesamin (EC50 2.3 µM) [1].
| Evidence Dimension | TRPA1 Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.27 µM |
| Comparator Or Baseline | Amide A: 0.47 µM; Asarinin: 3.1 µM; Sesamin: 2.3 µM |
| Quantified Difference | Methyl kakuol is 1.74x more potent than Amide A, 11.48x more potent than Asarinin, and 8.52x more potent than Sesamin. |
| Conditions | In vitro TRPA1 channel activation assay, using compounds isolated from Asiasari Radix. |
Why This Matters
This direct, intra-assay comparison definitively establishes methyl kakuol as the most potent TRPA1 agonist among the tested bioavailable constituents of Asiasari Radix, providing a clear, quantitative rationale for selecting it over the co-occurring compounds amide A, asarinin, or sesamin for TRPA1-targeted studies.
- [1] Matsumoto T, Kushida H, Matsushita S, Oyama Y, Suda T, Watanabe J, Kase Y, Setou M. In Vivo Pharmacokinetic Analysis Utilizing Non-Targeted and Targeted Mass Spectrometry and In Vitro Assay against Transient Receptor Potential Channels of Maobushisaishinto and Its Constituent Asiasari Radix. Molecules. 2020 Sep 18;25(18):4283. View Source
